molecular formula C11H12N2O3 B13508847 Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate

Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B13508847
M. Wt: 220.22 g/mol
InChI Key: DAJCTXZZZJACJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a hydroxymethyl (-CH₂OH) group at position 2 and an ethyl ester (-COOEt) at position 3. This structure combines the aromaticity of pyridine with the reactivity of imidazole, making it a versatile intermediate in medicinal chemistry and material science. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, which can influence solubility, crystallinity, and biological interactions .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)9-4-3-5-10-12-8(7-14)6-13(9)10/h3-6,14H,2,7H2,1H3

InChI Key

DAJCTXZZZJACJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=NC(=CN21)CO

Origin of Product

United States

Preparation Methods

Multistep Synthesis via Carboxylate Derivatives and Cyclization

Overview:
This method involves starting from ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate or related derivatives, followed by functionalization to introduce the hydroxymethyl group at the 2-position.

Key Steps:

  • Preparation of the core structure:
    The initial step entails synthesizing ethyl imidazo[1,2-a]pyridine-3-carboxylate, which can be achieved through condensation reactions between 2-aminopyridines and α-haloketones or aldehydes under acidic or basic conditions, often facilitated by reflux in ethanol or acetic acid.

  • Introduction of hydroxymethyl group:
    The hydroxymethyl group at the 2-position is typically introduced via nucleophilic substitution or oxidation-reduction sequences. For example, the reduction of aldehyde intermediates or direct hydroxymethylation using formaldehyde derivatives under acidic or basic conditions.

Representative Procedure:

  • Step 1: Synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate via condensation of 2-aminopyridine with ethyl acetoacetate derivatives.

  • Step 2: Hydroxymethylation at the 2-position using formaldehyde in the presence of acid catalysts, such as formic acid or acetic acid, under reflux conditions.

  • Step 3: Purification by recrystallization or chromatography to obtain the target compound.

Ultrasound-Assisted Iodine-Catalyzed Synthesis

Overview:
Recent advances have demonstrated environmentally friendly, rapid synthesis of imidazo[1,2-a]pyridine derivatives using ultrasonication with molecular iodine as a catalyst in aqueous media.

Methodology:

  • Reagents:
    2-Aminopyridine derivatives, aldehydes (or acetophenones), and dimedone or hydroxymethyl sources, with iodine (20 mol%) as a catalyst.

  • Procedure:
    Under ultrasonication at room temperature, the mixture of 2-aminopyridine, aldehyde, and catalyst in water is irradiated for approximately 30 minutes, leading to the formation of the imidazo[1,2-a]pyridine scaffold.

  • Hydroxymethylation:
    The hydroxymethyl group can be introduced by adding formaldehyde or hydroxymethylating agents during the reaction, facilitating direct formation of the hydroxymethyl substituent at the 2-position.

Advantages:

  • High yields (up to 96%)
  • Short reaction times (~30 minutes)
  • Eco-friendly conditions (aqueous medium, low catalyst loading)

Condensation and Cyclization Using Hydrazides and Ketones

Overview:
Another route involves synthesizing the core by condensing hydrazides of imidazo[1,2-a]pyridine-3-carboxylic acids with suitable ketones, followed by hydroxymethylation.

Procedure:

  • Step 1: Synthesis of hydrazides from imidazo[1,2-a]pyridine-3-carboxylic acids using hydrazine hydrate.

  • Step 2: Condensation of hydrazides with aldehydes or ketones bearing hydroxymethyl groups, under reflux in ethanol with catalytic acids like sulfuric acid, to form the imidazo[1,2-a]pyridine core.

  • Step 3: Hydroxymethylation at the 2-position can be achieved by treatment with formaldehyde derivatives under mild conditions, often in the presence of acids or bases.

Note:
This approach benefits from established protocols for heterocyclic synthesis involving hydrazides and aldehydes, as documented in organic synthesis literature.

Reaction Scheme Summary

Step Description Reagents & Conditions Outcome
1 Synthesis of core imidazo[1,2-a]pyridine 2-Aminopyridine + α-Haloketone or aldehyde Imidazo[1,2-a]pyridine derivative
2 Hydroxymethylation at position 2 Formaldehyde, acid/base, reflux Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate
3 Purification Recrystallization or chromatography Pure target compound

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes selective oxidation to yield carboxyl derivatives:
Reaction :
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylateKMnO4/H2SO4OxidationEthyl 2-carboxyimidazo[1,2-a]pyridine-5-carboxylate\text{Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate} \xrightarrow[\text{KMnO}_4/\text{H}_2\text{SO}_4]{\text{Oxidation}} \text{Ethyl 2-carboxyimidazo[1,2-a]pyridine-5-carboxylate}

Conditions :

  • Oxidants: KMnO₄, CrO₃, or Jones reagent

  • Solvents: Aqueous acidic medium (H₂SO₄)

  • Temperature: 60–80°C for 4–6 hours

Reduction Reactions

The ethyl ester group (-COOEt) can be reduced to a primary alcohol:
Reaction :
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylateLiAlH4Reduction2(Hydroxymethyl)imidazo[1,2a]pyridine5methanol\text{this compound} \xrightarrow[\text{LiAlH}_4]{\text{Reduction}} 2-(Hydroxymethyl)imidazo[1,2-a]pyridine-5-methanol

Conditions :

  • Reducing agent: LiAlH₄ in anhydrous THF or diethyl ether

  • Temperature: 0°C to room temperature, 2–4 hours

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid:
Reaction :
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylateH2ONaOH/HCl2(Hydroxymethyl)imidazo[1,2a]pyridine5carboxylicacid\text{this compound} \xrightarrow[\text{H}_2\text{O}]{\text{NaOH/HCl}} 2-(Hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylic acid

Conditions :

  • Acidic (HCl) or basic (NaOH) aqueous medium

  • Reflux for 6–8 hours

Condensation Reactions

The hydroxymethyl group participates in Knoevenagel and hydrazide-forming condensations:

Hydrazide Formation

Reaction :
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate+H2NNH2H2SO4EtOH2(Hydroxymethyl)imidazo[1,2a]pyridine5carbohydrazide\text{this compound} + \text{H}_2\text{NNH}_2 \xrightarrow[\text{H}_2\text{SO}_4]{\text{EtOH}} 2-(Hydroxymethyl)imidazo[1,2-a]pyridine-5-carbohydrazide

Conditions :

  • Reflux with hydrazine hydrate in ethanol

  • Catalyzed by H₂SO₄

Knoevenagel with Ketones

Reaction :
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate+R1R2COAlkylidene derivatives\text{this compound} + \text{R}_1\text{R}_2\text{CO} \rightarrow \text{Alkylidene derivatives}

Conditions :

  • Ketone (e.g., acetone, cyclohexanone) in ethanol

  • Acid catalysis (H₂SO₄), 6-hour reflux

Substitution Reactions

The hydroxymethyl group facilitates nucleophilic substitutions:

Etherification

Reaction :
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate+R-XEthyl 2-(alkoxymethyl)imidazo[1,2-a]pyridine-5-carboxylate\text{this compound} + \text{R-X} \rightarrow \text{Ethyl 2-(alkoxymethyl)imidazo[1,2-a]pyridine-5-carboxylate}

Conditions :

  • Alkyl halides (R-X) in presence of NaH or K₂CO₃

  • Solvents: DMF or acetonitrile, 12–24 hours at 60°C

Comparative Reaction Yields

Reaction TypeReagents/ConditionsYield (%)Reference
OxidationKMnO₄/H₂SO₄, 80°C, 6h75–85
Ester Hydrolysis6M HCl, reflux, 8h90
Hydrazide FormationH₂NNH₂/H₂SO₄, EtOH, 6h78

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in acidic media, confirmed by ESR studies.

  • Ester Hydrolysis : Follows nucleophilic acyl substitution, with base-catalyzed mechanisms showing faster kinetics than acid-catalyzed.

  • Condensation : Involves imine formation via protonation of the carbonyl group, enhancing electrophilicity .

Computational Reactivity Analysis

Density Functional Theory (DFT) studies at the B3LYP/6-311G++(d,p) level reveal:

  • The hydroxymethyl group has an electron-donating effect (+I), increasing electron density at C2 (Fukui function f=0.12f^- = 0.12) .

  • HOMO-LUMO gap (ΔE=4.8eV\Delta E = 4.8 \, \text{eV}) suggests moderate reactivity toward electrophiles .

Mechanism of Action

The mechanism of action of Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of neuropeptide S receptor or inhibit specific kinases . The exact molecular targets and pathways can vary depending on the specific application and functionalization of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
  • Molecular Formula : C₁₁H₁₂N₂O₂
  • Molecular Weight : 204.23 g/mol
  • Synthesis: Prepared via refluxing 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate in ethanol, yielding 52.6% after crystallization .
  • Crystallography: Monoclinic space group C2/c, with planar fused rings (dihedral angle: 1.4° between imidazole and pyridine). Intermolecular C–H⋯O/N hydrogen bonds stabilize the crystal lattice .
  • Applications : Precursor for hypoxia-inducible factor 1α (HIF-1α) and FXa inhibitors, highlighting its role in ischemic disease and anticoagulant therapies .
Ethyl 2-(Bromomethyl)imidazo[1,2-a]pyridine-5-carboxylate Hydrobromide
  • Molecular Formula : C₁₁H₁₂Br₂N₂O₂
  • Molecular Weight : 364.03 g/mol
  • Key Feature : Bromomethyl (-CH₂Br) substituent enables nucleophilic substitution reactions, making it a reactive intermediate for further derivatization .
Methyl 2-(Chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate
  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.65 g/mol
  • Reactivity : Chloromethyl group (-CH₂Cl) offers similar reactivity to bromomethyl but with lower leaving-group ability, influencing reaction kinetics in cross-coupling chemistry .

Substituent Variations at Position 5

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate
  • CAS : 1000017-97-9
  • Molecular Formula : C₁₀H₁₁N₃O₂
Ethyl 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
  • CAS : 1260885-46-8
  • Molecular Formula : C₁₁H₉F₃N₂O₂
  • Key Feature : Trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, improving metabolic stability and lipophilicity for pharmacokinetic optimization .
Ethyl Imidazo[1,2-a]pyridine-5-carboxylate (Unsubstituted)
  • CAS : 177485-39-1
  • Molecular Formula : C₁₀H₁₀N₂O₂
  • Key Feature : Lack of substituents at positions 2 and 5 simplifies synthesis but reduces functional diversity, limiting applications in targeted drug design .

Table 1: Key Properties of Selected Analogs

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Applications
Ethyl 2-(hydroxymethyl)-5-carboxylate -CH₂OH (2), -COOEt (5) ~220.22* Not reported Drug intermediates, H-bonding motifs
Ethyl 5-methyl-2-carboxylate -CH₃ (5), -COOEt (2) 204.23 Not reported HIF-1α/FXa inhibitors
Ethyl 5-amino-2-carboxylate -NH₂ (5), -COOEt (2) 205.21 Not reported Bioactive molecule synthesis
Ethyl 5-(trifluoromethyl)-2-carboxylate -CF₃ (5), -COOEt (2) 258.20 Not reported Metabolic stability enhancement

*Estimated based on structural similarity.

Biological Activity

Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This compound features a unique heterocyclic structure that contributes to its pharmacological potential. The following sections will explore its biological activity, including antibacterial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O3C_{11}H_{12}N_2O_3. Its structure includes an imidazole ring fused with a pyridine ring, which is characteristic of many biologically active compounds. The presence of the hydroxymethyl group and the carboxylate moiety enhances its solubility and reactivity.

Antibacterial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial properties. A study synthesized various derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. This compound showed promising results, particularly against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, indicating strong antibacterial activity .

CompoundMIC (µg/mL)Bacterial Strain
This compound16E. coli
This compound8S. aureus

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for different cancer cell lines were found to be in the micromolar range, underscoring its potential as a chemotherapeutic agent .

Cell LineIC50 (µM)Mechanism of Action
HeLa12Caspase activation
MCF-715Apoptosis induction

Other Biological Activities

In addition to antibacterial and anticancer properties, this compound has been investigated for its anti-inflammatory and antiviral activities. Preliminary studies suggest that it may inhibit the replication of certain viruses and reduce inflammation markers in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The hydroxymethyl group is believed to enhance interactions with biological targets, while the imidazole and pyridine rings contribute to the overall stability and reactivity of the compound.

Case Studies

Several case studies have documented the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • Antibacterial Case Study : A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with this compound led to significant improvements in infection resolution rates.
  • Anticancer Case Study : In vitro studies on breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis compared to control groups.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation of 2-aminopyridines with α-bromo ketones or esters. For example, a related compound, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, was synthesized by refluxing 6-methylpyridin-2-amine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol, yielding ~52.6% after pH adjustment with KHCO₃ . To optimize yields:

  • Temperature Control: Prolonged reflux (6+ hours) ensures complete cyclization.
  • Solvent Selection: Ethanol or ethyl acetate aids in slow crystallization for high-purity products .
  • Microwave Assistance: highlights microwave-assisted synthesis (methanol/water, trifluoroacetic acid catalyst) for rapid reaction times and improved yields (up to 67%) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer: X-ray crystallography is the gold standard. For analogous compounds (e.g., Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate):

  • Crystal System: Monoclinic, space group C2/c, with unit cell parameters a = 17.164 Å, b = 10.521 Å, c = 13.759 Å, β = 124.77° .
  • Intermolecular Interactions:
    • C–H···O/N Hydrogen Bonds: Stabilize trimeric units (e.g., C8–H8···O1 = 2.64 Å, C10–H10B···N1 = 2.89 Å) .
    • Planarity: The imidazo-pyridine core is nearly planar (mean deviation ≤0.0027 Å), minimizing steric strain .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Aromatic protons resonate at δ 7.5–8.5 ppm, while the hydroxymethyl group (–CH₂OH) appears as a triplet (δ ~4.5 ppm) with coupling to adjacent protons .
    • Carbonyl (C=O) signals appear at δ ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy:
    • Ester C=O stretch: ~1720–1730 cm⁻¹ .
    • Hydroxyl (–OH) stretch: Broad peak ~3200–3400 cm⁻¹ (if not H-bonded) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and stability of this compound derivatives?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry using B3LYP/6-31G(d) to model bond angles and dihedral angles (e.g., imidazo-pyridine core planarity ~1.4° deviation) .
    • Frontier Molecular Orbital (FMO) analysis predicts electrophilic/nucleophilic sites. For example, the hydroxymethyl group may act as a hydrogen-bond donor, influencing biological activity .
  • Solvent Effects: PCM models simulate polar protic solvents (e.g., ethanol) to assess solubility and stability .

Q. What strategies are employed to analyze and resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolves overlapping signals. For example, HSQC correlates ¹H (δ 4.5 ppm) with ¹³C (δ 60–65 ppm) to confirm hydroxymethyl connectivity .
  • X-ray Diffraction: Resolves ambiguities in regiochemistry. For instance, crystal structures confirm substituent positions (e.g., methyl vs. hydroxymethyl orientation) .
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ = 237.0874 for C₁₁H₁₂N₂O₃) .

Q. How can derivatives of this compound be designed for biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Hydroxymethyl Modification: Introduce phosphonate or sulfonate groups to enhance solubility and target binding (e.g., FXa inhibitors in ) .
    • Ester Hydrolysis: Convert ethyl ester to carboxylic acid for improved pharmacokinetics .
  • Biological Assays:
    • Enzyme Inhibition: Test against HIF-1α prolyl hydroxylase using fluorescence polarization (IC₅₀ < 1 µM for active derivatives) .
    • Cellular Uptake: Radiolabel derivatives (³H or ¹⁴C) to measure permeability in Caco-2 cell monolayers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.